Golcadomide is a novel small-molecule compound classified as a cereblon E3 ligase modulator (CELMoD). It is designed to induce targeted degradation of specific transcription factors, particularly Ikaros and Aiolos, which are crucial in the development of B-cell malignancies. The chemical formula for Golcadomide is C28H30FN5O5, and it has a molecular weight of approximately 535.576 g/mol. The compound is currently under investigation for its efficacy in treating various forms of lymphoma, including diffuse large B-cell lymphoma and follicular lymphoma .
Golcadomide functions primarily through its interaction with the cereblon protein, which is a component of the E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of target proteins involved in tumorigenesis. The mechanism involves:
Golcadomide exhibits significant biological activity characterized by:
The synthesis of Golcadomide involves several key steps:
Golcadomide is primarily being investigated for its applications in oncology, particularly for:
Studies on Golcadomide's interactions reveal:
Golcadomide shares similarities with several other compounds that modulate cereblon or target similar pathways. Here are some notable comparisons:
| Compound | Mechanism | Unique Features |
|---|---|---|
| Lenalidomide | Immunomodulatory | Established use; less potent than Golcadomide |
| Avadomide | Cereblon modulator | Similar mechanism; different binding affinity |
| Iberdomide | Cereblon modulator | Enhanced potency but different side effect profile |
Golcadomide stands out due to its superior potency in degrading Ikaros/Aiolos compared to lenalidomide and others, alongside its favorable safety profile and ability to stimulate immune responses effectively. Its unique binding mode allows for deeper and more rapid degradation of target proteins, making it a promising candidate for future therapies .
Golcadomide’s retrosynthetic deconstruction reveals two primary fragments: a morpholinoazetidine moiety and a fluoro-benzyl aldehyde derivative. The convergent strategy involves:
This approach minimizes steric hindrance during bond formation and leverages stable crystalline intermediates for purification [1] [5].
4-(Azetidin-3-yl)morpholine hydrochloride (Compound 7 HCl) is synthesized via a two-step sequence:
Typical yields exceed 90% after recrystallization from acetonitrile [1].
4-Bromo-3-fluorobenzaldehyde (Compound 14) undergoes magnesiation using iPrMgCl·LiCl in THF at −15°C, followed by formylation with DMF to install the aldehyde group [1]. Critical parameters include:
| Intermediate | Reaction Conditions | Yield |
|---|---|---|
| Compound 14 | Mg activation, DMF, −15°C | 85% |
| Compound 3 | iPrMgCl·LiCl, THF, −15°C | 78% |
The pivotal reductive amination between morpholinoazetidine and fluoro-benzyl aldehyde employs sodium triacetoxyborohydride (STAB) in acetonitrile:
Key optimizations:
Golcadomide bis-besylate salt crystallization employs a 55°C acetonitrile/MTBE system (3:1 v/v), achieving polymorphic form I with >99.5% chiral purity [1].
| Step | Technique | Purity Improvement |
|---|---|---|
| Initial isolation | Solvent extraction | 85% → 92% |
| Crystallization | MTBE anti-solvent | 92% → 99.5% |
Reaction progress and intermediate purity are monitored via:
Critical specifications:
The solubility characteristics of golcadomide demonstrate pronounced pH-dependent behavior that is critical for pharmaceutical development and formulation strategies. Current experimental data indicates that golcadomide exhibits extremely limited aqueous solubility under physiological conditions, with reported insolubility in both water and ethanol at ambient temperatures [1] [2]. However, the compound demonstrates enhanced solubility in dimethyl sulfoxide (DMSO) at concentrations of 125 mg/mL when subjected to ultrasonic treatment [1] [2].
The compound's solubility profile is significantly influenced by its molecular structure, which contains both ionizable functional groups and hydrophobic regions. The presence of the morpholine ring system and the fluorinated aromatic moiety contributes to the compound's hydrophobic character, while the piperidine-dione core provides potential sites for pH-dependent ionization [3] [4].
Solubility studies across different pH conditions reveal that golcadomide's behavior is characteristic of cereblon E3 ligase modulators, which typically exhibit pH-dependent solubility patterns. The compound's limited aqueous solubility necessitates the use of specialized formulation approaches, including the incorporation of solubilization agents and pH modification strategies [5] .
| pH Range | Solubility Behavior | Mechanism |
|---|---|---|
| pH 1-3 | Enhanced solubility expected | Protonation of nitrogen atoms |
| pH 4-6 | Variable solubility | Transition zone |
| pH 7-8 | Minimal solubility | Neutral species predominance |
| pH 9-11 | Potential increased solubility | Deprotonation effects |
The thermal stability profile of golcadomide reveals critical information regarding its storage requirements and formulation stability. Experimental data demonstrates that the compound maintains stability for periods exceeding two years when stored at -20°C under appropriate conditions [7] [8]. The compound requires storage in dry, dark conditions at temperatures between 0-4°C for short-term applications (days to weeks) or -20°C for long-term storage (months to years) [7] [8].
Thermal degradation studies indicate that golcadomide follows typical degradation pathways observed in cereblon E3 ligase modulators. The compound's stability is significantly influenced by environmental factors including temperature, humidity, and light exposure. Under accelerated stability testing conditions, the compound demonstrates susceptibility to hydrolytic degradation, particularly at elevated temperatures and in the presence of moisture [9] [10].
The degradation kinetics of golcadomide follow first-order kinetics under most conditions, with the rate constant being highly temperature-dependent. The compound's thermal stability is enhanced by its crystalline structure, which provides protection against environmental degradation factors [9] [11].
| Temperature Range | Stability Duration | Degradation Products |
|---|---|---|
| -20°C | >2 years | Minimal degradation |
| 0-4°C | Several weeks | Hydrolytic products |
| 25°C | Days to weeks | Oxidative products |
| 40°C | Hours to days | Multiple degradants |
The partition coefficient of golcadomide, as determined through computational analysis, exhibits an XLogP3 value of 1.6, indicating moderate lipophilicity [3]. This value places the compound within the acceptable range for oral bioavailability according to Lipinski's Rule of Five, though it approaches the upper limits for certain physicochemical parameters [12] [13].
The compound's partition coefficient is significantly influenced by its structural components, including the isoindole-dione core, the morpholine ring, and the fluorinated aromatic system. These structural features contribute to the compound's ability to partition between aqueous and organic phases, which is crucial for its cellular uptake and distribution [14] [15].
Ionization constant (pKa) determinations for golcadomide reveal multiple ionizable centers within the molecule. The morpholine nitrogen exhibits basic character with an estimated pKa in the range of 8-9, while the piperidine-dione system contains acidic protons. These ionization characteristics significantly influence the compound's solubility and permeability profiles across different pH conditions [16] [5].
| Property | Value | Significance |
|---|---|---|
| XLogP3 | 1.6 | Moderate lipophilicity |
| Hydrogen Bond Donors | 2 | Favorable for permeability |
| Hydrogen Bond Acceptors | 9 | Within acceptable limits |
| Topological Polar Surface Area | 111 Ų | Suitable for membrane permeation |
The compound's partition behavior is also influenced by its conformational flexibility, as evidenced by the seven rotatable bonds present in the structure [3]. This flexibility allows for adaptive conformational changes that can influence partitioning behavior in different environments [17] [12].
Comprehensive polymorphism screening for golcadomide reveals the potential existence of multiple crystalline forms, which is characteristic of complex pharmaceutical compounds [9] [11]. The compound's structural complexity, including multiple functional groups and conformational flexibility, predisposes it to polymorphic behavior that can significantly impact its physicochemical properties [18] [19].
Current analytical investigations suggest that golcadomide can exist in various solid-state forms, including anhydrous crystals and potential hydrated forms. The compound's hygroscopic nature, as evidenced by its storage requirements under dry conditions, indicates susceptibility to moisture-mediated polymorphic transformations [9] [11].
X-ray powder diffraction studies would be essential for complete polymorphic characterization, as different crystal forms can exhibit markedly different solubility, dissolution rates, and stability profiles. The presence of multiple hydrogen bonding sites within the golcadomide structure provides opportunities for varied crystal packing arrangements [11] [18].
| Solid Form Type | Characteristics | Stability |
|---|---|---|
| Anhydrous Form | Primary crystalline form | Stable under dry conditions |
| Hydrated Forms | Moisture-containing crystals | Variable stability |
| Solvated Forms | Organic solvent inclusion | Potentially unstable |
| Amorphous Form | Non-crystalline solid | Enhanced solubility |
The potential for hydrate formation is particularly significant for golcadomide given its multiple hydrogen bonding sites and the presence of the morpholine oxygen atom. Environmental humidity levels during manufacturing and storage can influence the formation of hydrated forms, which may exhibit different dissolution characteristics compared to the anhydrous form [9] [20].
Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, would provide valuable insights into the thermal behavior of different polymorphic forms. Such studies would reveal phase transition temperatures, dehydration events, and thermal stability profiles for each solid-state form [11] [18].